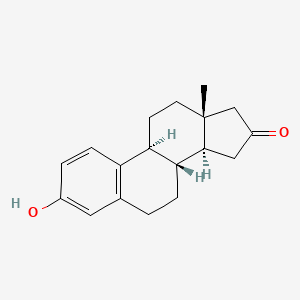
3-Hydroxy-estra-1,3,5(10)-trien-16-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyestra-1,3,5(10)-trien-16-one is a 3-hydroxy steroid.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Anticancer Applications
Antineoplastic Properties
Recent studies have highlighted the potential of 3-Hydroxy-estra-1,3,5(10)-trien-16-one derivatives as anticancer agents. For instance, the synthesis of ferrocene complexes linked to this compound has shown promise in targeting hormone-dependent breast cancer. These complexes exhibit favorable properties such as high selective index and reduced toxicity compared to traditional chemotherapeutics like cisplatin . The introduction of ferrocene enhances the stability and efficacy of the steroid framework against cancer cells.
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects involves interaction with estrogen receptors. Modifications at the C16 position of the steroid structure have been associated with increased cytotoxicity and altered receptor binding profiles. Notably, compounds with a 16α-hydroxyl group have demonstrated enhanced antiproliferative effects against various cancer cell lines .
Structural Insights and Synthesis
Crystal Structure Analysis
The crystal structure of 16-ferrocenylmethyl-3β-hydroxyestra-1,3,5(10)-trien-17-one has been elucidated through single-crystal X-ray diffraction techniques. This analysis revealed significant stereochemical configurations that may influence biological activity. The presence of a ferrocenylmethyl group at the C16 position creates a new stereogenic center that alters the compound's interaction with biological targets .
Synthesis Techniques
The synthesis of this compound derivatives typically involves multi-step organic reactions starting from estrone or other steroid precursors. Catalytic hydrogenation methods are often employed to introduce functional groups that enhance biological activity while maintaining structural integrity .
Metabolic Pathways
Metabolism Studies
Research into the metabolic fate of this compound indicates that it undergoes extensive biotransformation in vivo. Studies on rabbits have identified various urinary metabolites, suggesting that glucuronidation plays a key role in its metabolism. The conversion to glucosiduronate forms may facilitate excretion and reduce systemic toxicity .
Implications for Drug Development
Understanding the metabolic pathways is crucial for optimizing the pharmacokinetic properties of this compound. By modifying structural elements to enhance stability or alter metabolic rates, researchers can improve therapeutic efficacy and reduce side effects associated with hormone-based therapies .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
3601-97-6 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
(8S,9S,13R,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C18H22O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,15-17,19H,2,4,6-7,9-10H2,1H3/t15-,16-,17+,18-/m1/s1 |
InChI-Schlüssel |
VUQQUDLAAJRNMK-ZJPYXAASSA-N |
SMILES |
CC12CCC3C(C1CC(=O)C2)CCC4=C3C=CC(=C4)O |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CC(=O)C2)CCC4=C3C=CC(=C4)O |
Key on ui other cas no. |
3601-97-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















